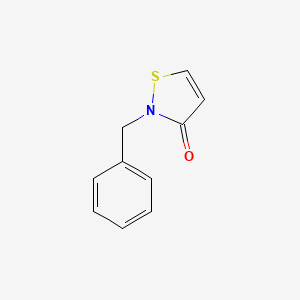
2-Benzyl-isothiazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-isothiazol-3-one is a useful research compound. Its molecular formula is C10H9NOS and its molecular weight is 191.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biocidal Applications
Benzisothiazolinone is widely recognized for its bactericidal and fungicidal properties , making it an essential ingredient in various biocidal formulations. It is particularly effective in:
- Industrial Water Treatment: BIT is utilized in cooling towers, metalworking fluids, and other industrial applications to control microbial growth and prevent biofouling .
- Preservatives: It is incorporated into products like paints, varnishes, adhesives, and leather to prevent fungal and bacterial growth .
- Agricultural Uses: BIT is employed in pesticide formulations and seed coatings to protect crops from microbial damage .
Pharmaceutical Applications
Recent studies have indicated that benzisothiazolinone derivatives exhibit promising therapeutic activities. These compounds are being investigated for their potential in treating various medical conditions:
- Lipid Metabolism Disorders: Certain derivatives of benzisothiazolinone have shown effectiveness in inhibiting hepatic lipase and endothelial lipase, which are critical in managing conditions such as hyperlipidemia and atherosclerosis .
- Antimicrobial Properties: The compound has been explored for its antibacterial and antifungal activities, positioning it as a candidate for developing new antimicrobial agents .
Industrial Applications
In addition to its biocidal properties, 2-benzyl-isothiazol-3-one serves multiple functions in industrial settings:
- Textiles and Leather Processing: BIT is used in textile spin-finish solutions and leather preservation processes to enhance product durability and resistance to microbial degradation .
- Construction Materials: It is incorporated into building materials such as caulks, sealants, and concrete to provide long-lasting protection against microbial attack .
Regulatory Considerations
As with many chemical compounds, the use of benzisothiazolinone is subject to regulatory scrutiny due to potential health risks. Studies indicate that while BIT can be hazardous at high concentrations, it is generally considered safe when used within established limits . Regulatory bodies are continually assessing its safety profile to ensure consumer protection.
Case Study 1: Efficacy in Paint Preservation
A study conducted in Switzerland found that approximately 19% of paint products contained benzisothiazolinone as a preservative. The results demonstrated its effectiveness in preventing microbial growth in water-based paints over extended periods .
Case Study 2: Therapeutic Potential
Research published in recent years has highlighted the potential of benzisothiazolinone derivatives as inhibitors of lipase enzymes. These findings suggest that these compounds could play a significant role in managing lipid-related diseases .
Analyse Des Réactions Chimiques
Cyclization of 2-(Alkylthio)benzaldehyde Oximes
-
Reagents : 2-(Benzylthio)benzaldehyde oxime, sulfuryl chloride (SO₂Cl₂), or chlorine.
-
Conditions :
-
Solvents: Toluene, chlorobenzene, or halogenated hydrocarbons.
-
Temperature: 0–150°C (optimal range).
-
Reaction Time: 1–40 hours.
-
-
Mechanism : Cyclization via halogenation at the thioether group, forming the isothiazolone ring.
Selectfluor-Mediated Oxidation to N-Oxides
-
Reagents : Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), DMF/water (1:9 ratio).
-
Conditions :
-
Room temperature.
-
Reaction Time: 1 hour.
-
-
Product : 2-Benzyl-benzo[d]isothiazol-3(2H)-one-1-oxide.
-
Yield : 85–92% (observed in analogous N-substituted BIT derivatives) .
| Substrate | Oxidizing Agent | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-Butyl-BIT | Selectfluor | H₂O/DMF | 1 h | 89% | |
| 2-Methyl-BIT | Selectfluor | H₂O/DMF | 1 h | 85% |
Halogenation and Cross-Coupling
-
Reagents : N-Bromosuccinimide (NBS), palladium catalysts.
-
Conditions :
-
Solvents: Chlorobenzene or toluene.
-
Temperature: 25–80°C.
-
-
Product : Brominated derivatives for Suzuki-Miyaura coupling or further functionalization .
Alkylation/Arylation
-
Reagents : Alkyl/aryl halides, phase-transfer catalysts (e.g., tetrabutylammonium bromide).
-
Conditions :
-
Biphasic solvent systems (water/organic).
-
Temperature: 20–120°C.
-
Thermal Decomposition
-
Conditions : >170°C.
-
Outcome : Degradation via ring-opening or sulfur extrusion, forming benzamide byproducts .
Hydrolysis
-
Conditions : Strong acidic/basic aqueous media.
Key Research Findings
-
Oxidation Selectivity : Selectfluor selectively oxidizes the sulfur atom in BIT derivatives without affecting the benzyl group .
-
Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate cyclization but may increase hydrolysis byproducts .
-
Toxicity Considerations : 2-Benzyl derivatives show reduced dermal irritation compared to parent BIT, likely due to steric shielding of the reactive S-center .
Propriétés
Formule moléculaire |
C10H9NOS |
|---|---|
Poids moléculaire |
191.25 g/mol |
Nom IUPAC |
2-benzyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H9NOS/c12-10-6-7-13-11(10)8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
UJFZDOCYWCYDMB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C=CS2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













